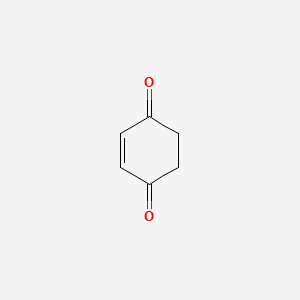2-Cyclohexene-1,4-dione
CAS No.: 4505-38-8
Cat. No.: VC7975585
Molecular Formula: C6H6O2
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4505-38-8 |
|---|---|
| Molecular Formula | C6H6O2 |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | cyclohex-2-ene-1,4-dione |
| Standard InChI | InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-2H,3-4H2 |
| Standard InChI Key | GPMMYQITJVUZAT-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C=CC1=O |
| Canonical SMILES | C1CC(=O)C=CC1=O |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
2-Cyclohexene-1,4-dione features a six-membered cyclohexene ring with ketone groups at positions 1 and 4. The conjugated enedione system () at positions 1 and 4 creates electron-deficient regions, making the compound highly reactive toward nucleophiles and dienophiles . The planar structure facilitates π-orbital overlap, contributing to its stability and spectroscopic characteristics.
Physicochemical Data
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 110.11 g/mol | |
| Boiling Point | 224.1 ± 20.0 °C (Predicted) | |
| Density | 1.187 ± 0.06 g/cm³ (Predicted) | |
| CAS Registry Number | 4505-38-8 |
The compound’s predicted boiling point and density align with trends observed in similar cyclic diketones, such as 1,4-benzoquinone derivatives .
Synthesis and Production
Catalytic Hydrogenation of p-Benzoquinone Derivatives
A patented method (US4161614A) describes the synthesis of 2-cyclohexene-1,4-dione via hydrogenation of p-benzoquinone tetramethyl diketal (CAS: 4505-38-8) . The process involves:
-
Reduction Conditions: Hydrogen gas (0.2–200 bar) in the presence of palladium or platinum catalysts at 15–40°C.
-
Solvent System: Methanol or tetrahydrofuran, achieving 20–50% w/v reactant concentration.
This method is favored for its scalability and reproducibility, with the diketal intermediate serving as a protective group to prevent over-reduction.
Acid Hydrolysis of Cyclohexanedione Tetramethyl Diketal
The tetramethyl diketal derivative undergoes acid-catalyzed hydrolysis to yield 2-cyclohexene-1,4-dione:
Using 1 N at 40°C, this step achieves a 74% yield .
Applications in Organic Synthesis
Diels-Alder Reactions
The enedione system acts as a dienophile in [4+2] cycloadditions, forming bicyclic structures essential in terpene and steroid syntheses. For example, reactions with 1,3-butadiene derivatives yield decalin systems, which are precursors to biologically active molecules .
Pharmaceutical Intermediates
2-Cyclohexene-1,4-dione is a key intermediate in synthesizing hydroquinone dimethyl ether, a building block for antioxidants and polymerization inhibitors . The compound’s derivatives, such as 2-hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione, have been isolated from Crocus sativus (saffron) and studied for potential bioactive properties .
Recent Advances and Future Directions
Computational Studies
Density Functional Theory (DFT) calculations predict that substituents at the 2-position (e.g., hydroxyl groups) enhance the compound’s antioxidant capacity by stabilizing radical intermediates . These insights guide the design of novel derivatives for medicinal chemistry.
Green Synthesis Initiatives
Recent efforts focus on replacing noble metal catalysts (e.g., Pd/C) with iron-based alternatives in hydrogenation steps, reducing costs and environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume